(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride
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Overview
Description
(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride typically involves the reaction of 2-chloromethylpyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2-chloromethylpyridine, formaldehyde, ammonia.
Reaction Conditions: The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C.
Product Formation: The reaction yields (4-(Aminomethyl)pyridin-2-yl)methanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols or amines.
Scientific Research Applications
(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A related compound with similar structural features but different functional groups.
2-Amino-4-methylpyridine: Another pyridine derivative with distinct chemical properties.
Uniqueness
(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[4-(aminomethyl)pyridin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-6-1-2-9-7(3-6)5-10;/h1-3,10H,4-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCHJUFRILMMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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